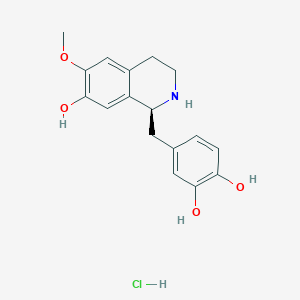

Corticosterone sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

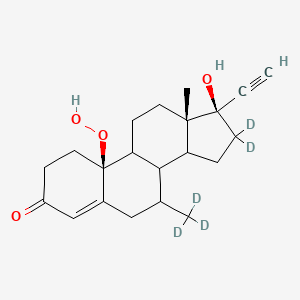

Corticosterone, also known as 17-deoxycortisol and 11β,21-dihydroxyprogesterone, is a 21-carbon steroid hormone of the corticosteroid type produced in the cortex of the adrenal glands . It has modest but significant activities as a mineralocorticoid and a glucocorticoid . In many species, including amphibians, reptiles, rodents, and birds, corticosterone is a main glucocorticoid .

Scientific Research Applications

Effect on Collagen and Glycosaminoglycan Synthesis : Corticosterone has been shown to reduce collagen and sulfated glycosaminoglycan production in mouse dermal fibroblasts. This suggests its potential role in influencing skin tissue properties (Verbruggen, Salomon, & Greene, 1981).

Impact on Neuronal Calcium Signaling : Research indicates that corticosterone can affect NMDA receptor-mediated Ca2+ signaling in rat hippocampal neurons. This finding is important for understanding corticosterone's influence on neuronal function and stress responses (Takahashi et al., 2002).

Corticosteroid Metabolism in Cattle : A study on the phase II metabolism of corticosteroids in cattle, including corticosterone, demonstrated a method to monitor urinary conjugated corticosteroids, which is significant for understanding corticosteroid metabolism and its applications in veterinary medicine and doping control (Antignac et al., 2002).

Cognitive Function and Hormonal Levels in Elderly : A study suggested that basal free cortisol levels might be positively related to cognitive impairment in the elderly, and cortisol levels after dexamethasone treatment were related to cognitive decline. This highlights the potential role of corticosterone in cognitive health (Kalmijn et al., 1998).

Effects on Fear Memory in Mice : Corticosterone has been found to have strain-dependent effects on fear memory in mice, suggesting its complex role in emotional memory and potential relevance for anxiety-related diseases (Brinks, Kloet, & Oitzl, 2009).

Tissue-Specific Sensitivity to Cortisol versus Corticosterone : Research indicated that corticosterone might be a metabolically favorable alternative to cortisol for glucocorticoid replacement therapy, especially in conditions requiring ACTH suppression (Nixon et al., 2016).

Corticosterone's Role in Glucose Mobilization : A study on snakes revealed that corticosterone plays a complex but not directly correlated role with glucose mobilization during stress, indicating the hormone's multifaceted impact on metabolic processes (Neuman-Lee et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEMVKUDQCSHGT-HJTSIMOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911709 |

Source

|

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1105-02-8 |

Source

|

| Record name | Corticosterone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)

![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)